molecular formula C15H17NO3 B1298306 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 731785-06-1

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

Cat. No.: B1298306
CAS No.: 731785-06-1
M. Wt: 259.3 g/mol
InChI Key: WSNAMIXDDBCQCR-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid (DMOAB) is an organic compound that has been extensively studied in the field of organic chemistry. It is a cyclic hydroxycarboxylic acid, which is a type of organic acid that contains one or more hydroxyl groups and one or more carboxyl groups. DMOAB is an important intermediate in the synthesis of a number of drugs, as well as being a valuable starting material for a range of other compounds. In addition, it has been used as a reagent in a number of scientific research applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The reactivity of similar compounds, such as bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide with amines, demonstrates the potential of these cyclohexene derivatives in creating new organic compounds. Aminolysis of related sulfides occurs at carbonyl groups, conserving the divinyl sulfide fragment, which suggests the versatility of these compounds in synthetic organic chemistry (Timokhina et al., 2008).

Supramolecular Chemistry

  • Research on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives emphasizes the role of these interactions in the construction of supramolecular architectures. The study showcases how these compounds can form organic salts through strong and weak non-covalent interactions, highlighting their potential in developing new crystalline materials (Jin et al., 2011).

Potential Biological Activities

  • The synthesis of indole derivatives, which are essential elements of many natural and synthetic compounds with significant biological activity, has been explored. New derivatives were synthesized through reactions involving cyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides, indicating the potential of these compounds in medicinal chemistry and drug development (Avdeenko et al., 2020).

Coordination Chemistry

  • The synthesis of a novel azo ligand and its Co(III), Cd(II) complexes, derived from 2-amino-4,5-dimethyl thiazole, showcases the application of these compounds in coordination chemistry. The study not only covers the synthesis and characterization of these complexes but also explores their biological activities, demonstrating their potential as bioactive compounds (Waheeb et al., 2021).

Antimicrobial and Cytotoxic Studies

  • Research into the synthesis and antimicrobial activity of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems has shown these compounds to have potential as antibacterial and antitubercular agents. This underlines the broader significance of cyclohexene derivatives in the development of new antimicrobial agents (Joshi et al., 2008).

Properties

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2)8-10(7-11(17)9-15)16-13-6-4-3-5-12(13)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAMIXDDBCQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359026
Record name SBB061904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731785-06-1
Record name SBB061904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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